Reboxetine

Monoamine Transporter Binding Selective Norepinephrine Reuptake Inhibition Pharmacological Profiling

Reboxetine (CAS 105017-38-7) is a racemic selective norepinephrine reuptake inhibitor (NRI) supplied as ≥98% HPLC pure. Its unique bell-shaped dose–response for cortical dopamine elevation—not observed with desipramine—makes it the preferred tool for investigating α2-adrenoceptor-mediated DA regulation. With 130-fold enantiomer affinity difference and >100-fold selectivity over SERT, it sets the gold standard for NET-specific pharmacology. Ideal for radioligand binding, functional assays, and method validation. Includes COA.

Molecular Formula C19H23NO3
Molecular Weight 313.4 g/mol
CAS No. 105017-38-7
Cat. No. B3417426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReboxetine
CAS105017-38-7
Molecular FormulaC19H23NO3
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3
InChIInChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m1/s1
InChIKeyCBQGYUDMJHNJBX-RTBURBONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility: greater than 5 mg/mL in water /Mesylate/

Reboxetine (CAS 105017-38-7): A Reference Selective Norepinephrine Reuptake Inhibitor (NRI) for Monoamine Transporter Pharmacology


Reboxetine (CAS 105017-38-7) is a racemic selective norepinephrine reuptake inhibitor (NRI) of the morpholine class, with the (S,S)-(+)-enantiomer representing the pharmacologically active species. It exhibits potent inhibition of the norepinephrine transporter (NET) with a Ki of approximately 1.1 nM in rat tissue, and demonstrates >100-fold selectivity over the serotonin transporter (SERT; Ki ~129 nM) and >10,000-fold selectivity over the dopamine transporter (DAT) [1]. Unlike older tricyclic antidepressants (TCAs) such as desipramine or imipramine, reboxetine lacks meaningful affinity for muscarinic, histaminergic H1, adrenergic α1, and dopaminergic D2 receptors (Ki > 1,000 nM), establishing a distinct pharmacological profile [2].

Why Reboxetine Cannot Be Interchanged with Other NRIs or NET Inhibitors Without Functional Validation


Although several compounds are classified as norepinephrine reuptake inhibitors (NRIs) or NET inhibitors, their binding kinetics, enantiomeric purity, and off-target profiles vary substantially, rendering simple substitution scientifically invalid. For instance, racemic reboxetine comprises two enantiomers with a 130-fold difference in steady-state affinity for hNET (Kd 0.076 nM for SS- vs. 9.7 nM for RR-reboxetine), directly impacting target engagement [1]. Furthermore, comparative binding data demonstrate that reboxetine's NET Ki of 1.1–8.2 nM and SERT/NET selectivity ratio of ~15–117 differ markedly from that of atomoxetine (Ki ~2–5 nM; SERT/NET ratio ~40–117) and viloxazine (Ki ~155–2300 nM; SERT/NET ratio ~111) [2]. Additionally, reboxetine's unique in vivo effect—a bell-shaped dose–response for cortical dopamine elevation not observed with desipramine—reflects a distinct functional consequence of its selective NET blockade [3]. These quantitative disparities underscore why reboxetine cannot be assumed functionally equivalent to other NET inhibitors, necessitating compound-specific selection for research applications.

Quantitative Differentiators: Reboxetine Versus Closest Analogs (Atomoxetine, Viloxazine, Desipramine) and Enantiomers


NET Binding Affinity: Reboxetine Exhibits Sub-nanomolar to Low Nanomolar Ki, Comparable to Atomoxetine but Superior to Viloxazine

Reboxetine demonstrates potent binding to the norepinephrine transporter (NET) with Ki values ranging from 0.08 nM for the (S,S)-enantiomer to 1.1–8.2 nM for the racemate, depending on the assay system [1][2]. In a direct head-to-head comparison, reboxetine (Ki = 8.2 nM for NET) is approximately 9-fold more potent than viloxazine (Ki = 73–155 nM) and within the same order of magnitude as atomoxetine (Ki = 3.4–5.0 nM) [2][3]. This positions reboxetine as a high-affinity NET ligand suitable for applications requiring robust target engagement.

Monoamine Transporter Binding Selective Norepinephrine Reuptake Inhibition Pharmacological Profiling

Enantioselective Affinity: (S,S)-Reboxetine Displays 130-Fold Higher hNET Affinity than (R,R)-Reboxetine

Reboxetine is a racemic mixture; however, the (S,S)-enantiomer exhibits a 130-fold greater steady-state affinity for the human norepinephrine transporter (hNET) compared to the (R,R)-enantiomer, with Kd values of 0.076 ± 0.009 nM versus 9.7 ± 0.8 nM, respectively [1]. This pronounced enantioselectivity is further reflected in a dissociation half-life (t1/2) of approximately 18 hours for (S,S)-reboxetine versus only 3 minutes for (R,R)-reboxetine, indicating dramatically prolonged target residence time for the active enantiomer [1].

Chiral Pharmacology Enantiomer-Specific Activity Transporter Kinetics

Transporter Selectivity: Reboxetine Demonstrates Superior NET/SERT Selectivity Over Viloxazine and Comparable to Atomoxetine

Reboxetine displays high selectivity for NET over SERT, with a SERT/NET Ki ratio ranging from 15 to 117 depending on the assay, confirming its classification as a selective NRI [1]. In a cross-study comparison, reboxetine's selectivity ratio (SERT/NET ~15–117) is comparable to that of atomoxetine (~40–117) but substantially superior to viloxazine (ratio ~111 but with much weaker absolute NET affinity) [1][2]. Additionally, reboxetine exhibits negligible affinity for DAT (Ki >10,000 nM), ensuring minimal dopaminergic modulation [3].

Monoamine Transporter Selectivity Off-Target Pharmacology In Vitro Profiling

Off-Target Receptor Binding: Reboxetine Lacks Meaningful Affinity for Muscarinic, Histaminergic, and Adrenergic Receptors, Unlike Desipramine and Imipramine

Reboxetine exhibits weak affinity (Ki > 1,000 nM) for muscarinic acetylcholine, histaminergic H1, adrenergic α1, and dopaminergic D2 receptors in radioligand binding assays [1]. In contrast, desipramine and imipramine, both tricyclic antidepressants with NET inhibitory activity, demonstrate significant binding to these receptors (Ki values typically in the low nanomolar to mid-nanomolar range), contributing to their anticholinergic, sedative, and cardiovascular side effect profiles [1][2].

Receptor Binding Profile Off-Target Selectivity Anticholinergic Activity

In Vivo Dopamine Modulation: Reboxetine Produces a Bell-Shaped Cortical DA Increase Not Observed with Desipramine

In rat parietal and occipital cortices, systemic reboxetine (0.25–0.5 mg/kg) increased extracellular dopamine (DA) maximally by ~100%, exhibiting a bell-shaped dose–response curve [1]. In contrast, desipramine at equivalent doses (0.25–1.0 mg/kg) did not significantly increase DA in the parietal cortex and only increased DA in the occipital cortex at a higher dose of 2.5 mg/kg [1]. Both compounds increased norepinephrine (NA) to a similar extent (~275–300%), confirming NET blockade. This differential effect on DA likely stems from reboxetine's distinct α2-adrenoceptor-mediated modulation of DA release, a phenomenon not recapitulated by desipramine [1].

In Vivo Microdialysis Catecholamine Neurochemistry Dopamine-Norepinephrine Interaction

Optimal Use Cases for Reboxetine Based on Verified Differentiation


Selective NET Pharmacological Probes for In Vitro Monoamine Transporter Studies

Reboxetine's high NET affinity (Ki 1.1–8.2 nM) and >100-fold selectivity over SERT make it an ideal reference compound for defining NET-specific pharmacology in radioligand binding, uptake inhibition, and functional assays. Its purity (≥99% HPLC) and well-characterized enantiomeric composition (racemic mixture with defined (S,S)-activity) ensure reproducible results across experiments [1][2]. Researchers should select reboxetine over less selective NET inhibitors like desipramine or venlafaxine when the goal is to attribute effects exclusively to noradrenergic modulation without confounding serotonergic or dopaminergic input .

Enantiomer-Specific Investigations of Target Engagement Kinetics

The 130-fold difference in hNET affinity and 360-fold difference in residence time between (S,S)- and (R,R)-reboxetine enantiomers provides a unique model system for studying the relationship between ligand binding kinetics and in vivo efficacy. Researchers can utilize purified (S,S)-reboxetine (e.g., esreboxetine succinate) and (R,R)-reboxetine to dissect the contribution of target residence time to functional outcomes, such as neurotransmitter elevation, behavioral responses, or desensitization phenomena [1]. This application is not feasible with other NRIs lacking such pronounced enantioselectivity.

In Vivo Studies of Cortical Dopamine Regulation via α2-Adrenoceptors

Reboxetine's unique bell-shaped dose–response for cortical dopamine elevation, in contrast to the linear or absent effect of desipramine, positions it as the preferred tool for investigating α2-adrenoceptor-mediated inhibition of DA release in noradrenergic terminal regions [1]. This application is particularly relevant for research into the neurobiology of attention, arousal, and executive function, where prefrontal and parietal cortical DA dynamics play a critical role.

Analytical Reference Standard for Chromatographic and Mass Spectrometric Method Development

Reboxetine (CAS 105017-38-7) is available as a highly pure analytical standard (≥99% HPLC), accompanied by comprehensive Certificates of Analysis (COA) detailing identity, purity, and storage conditions [1]. Its well-defined physicochemical properties (MW 313.17, cLogP 3.19, TPSA 39.72) and availability of stable isotope-labeled analogs (e.g., Reboxetine-d5) facilitate the development and validation of LC-MS/MS methods for quantification in biological matrices or environmental samples [2].

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